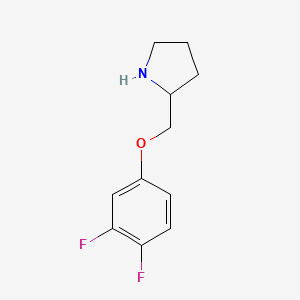
2-((3,4-Difluorophenoxy)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Difluorophenoxy)methyl)pyrrolidine is a fluorinated organic compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a difluorophenoxy group, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine typically involves the reaction of 3,4-difluorophenol with pyrrolidine in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield . These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Difluorophenoxy)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2-((3,4-Difluorophenoxy)methyl)pyrrolidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((3,4-Difluorophenoxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways . The compound’s fluorinated phenoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The pyrrolidine ring contributes to the compound’s stability and reactivity, facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Difluorophenoxy)methyl)pyrrolidine
- 2-((3,4-Difluorophenoxy)methyl)morpholine
- 2-((3,4-Difluorophenoxy)methyl)piperidine
Uniqueness
2-((3,4-Difluorophenoxy)methyl)pyrrolidine is unique due to its specific substitution pattern on the phenoxy group and the presence of the pyrrolidine ring . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8/h3-4,6,8,14H,1-2,5,7H2 |
InChI Key |
DNKSRXIDAZGCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


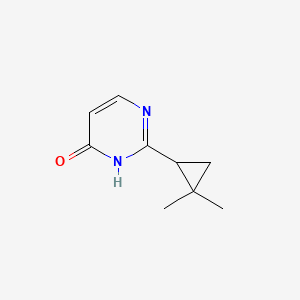
amine](/img/structure/B13269611.png)
![4-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13269615.png)
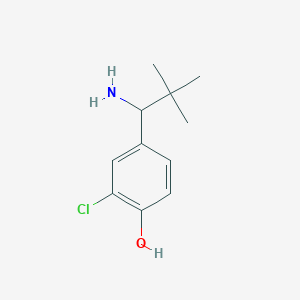
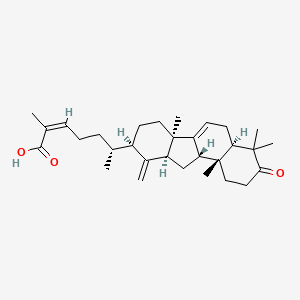
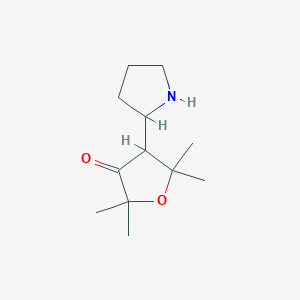
![6-(Aminomethyl)spiro[3.3]heptan-2-one](/img/structure/B13269641.png)
![1-[(3-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13269667.png)
![2-{[(2,5-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13269675.png)
![1-[(Nonan-2-yl)amino]propan-2-ol](/img/structure/B13269680.png)
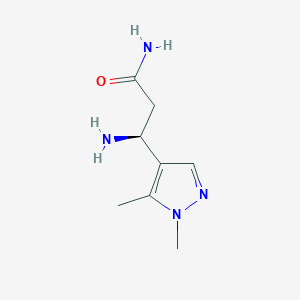

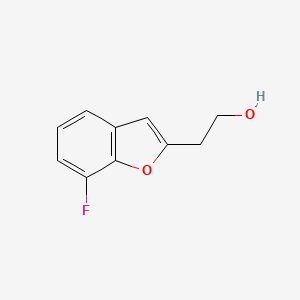
![1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde](/img/structure/B13269697.png)
